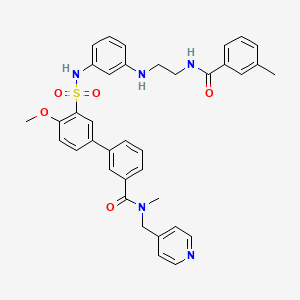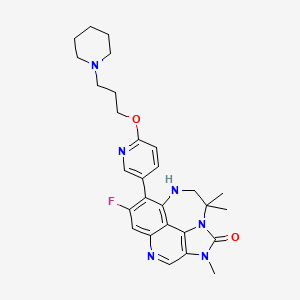
Antifungal agent 62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 62 is a compound known for its potent antifungal properties. It is used to combat a variety of fungal infections, particularly those caused by Candida and Aspergillus species. This compound is part of a broader class of antifungal agents that target specific components of fungal cells to inhibit their growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 62 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration and solvent evaporation are often employed to optimize the formulation of the compound .
化学反应分析
Types of Reactions
Antifungal agent 62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s structure and enhance its antifungal properties.
Substitution: This involves the replacement of one functional group with another, which can modify the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability.
Major Products
The major products formed from these reactions are typically derivatives of this compound that possess enhanced antifungal activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy against a range of fungal pathogens to identify the most potent formulations .
科学研究应用
Antifungal agent 62 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic routes for antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of fungal infections and to identify potential targets for new antifungal therapies.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating various fungal infections, particularly in immunocompromised patients.
作用机制
Antifungal agent 62 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, further compromising the cell’s structural integrity .
相似化合物的比较
Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis.
Uniqueness
Antifungal agent 62 is unique in its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. This dual targeting makes it particularly effective against a broad spectrum of fungal pathogens and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway .
属性
分子式 |
C23H25N3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H25N3S/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)26-23(27)25-17-18-11-5-2-6-12-18/h2-16,21-22,24H,17H2,1H3,(H2,25,26,27)/t21-,22-/m1/s1 |
InChI 键 |
VDQDPTLREBCFAA-FGZHOGPDSA-N |
手性 SMILES |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
规范 SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



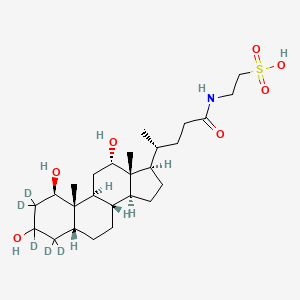
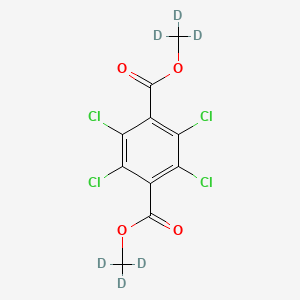
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
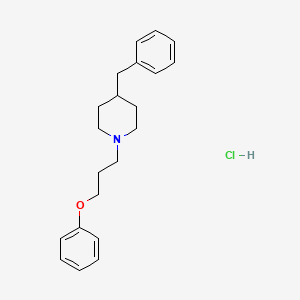
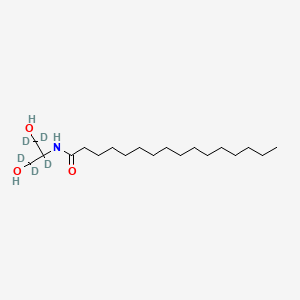

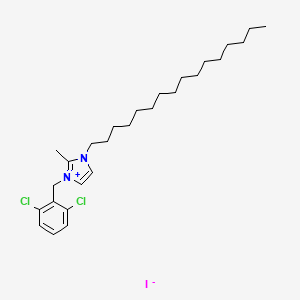
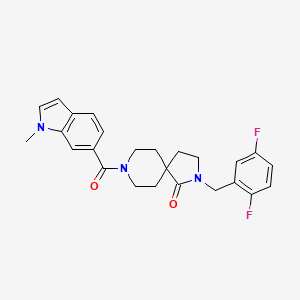


![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
